"2-Chloro-5-methoxy-3-(trifluoromethyl)aniline" synthesis pathways
"2-Chloro-5-methoxy-3-(trifluoromethyl)aniline" synthesis pathways
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline
Executive Summary & Target Profile
Target Molecule: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline CAS Registry Number: 1706436-22-7 Molecular Formula: C₈H₇ClF₃NO Molecular Weight: 225.60 g/mol
Significance: This fluorinated aniline serves as a critical scaffold in the synthesis of next-generation agrochemicals (herbicides) and pharmaceutical agents (specifically kinase inhibitors targeting pathways like BTK or KRAS). The unique substitution pattern—combining an electron-withdrawing trifluoromethyl group with an electron-donating methoxy group—imparts specific lipophilic and electronic properties essential for binding affinity and metabolic stability.
Retrosynthetic Analysis & Strategy
The synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline presents a classic problem in aromatic regioselectivity. The target molecule possesses three substituents on the aniline ring:[1][2]
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Amino (-NH₂) at position 1.
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Chloro (-Cl) at position 2 (Ortho to amine).
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Methoxy (-OCH₃) at position 5 (Meta to amine).
Strategic Disconnection: The most direct and atom-economical approach involves the electrophilic chlorination of the pre-functionalized parent aniline, 3-methoxy-5-(trifluoromethyl)aniline .
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Electronic Analysis:
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Amino Group (C1): Strong ortho/para director. Activates C2, C4, and C6.
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Methoxy Group (C5): Strong ortho/para director. Activates C2 (para), C4 (ortho), and C6 (ortho).
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Trifluoromethyl Group (C3): Strong meta director (deactivating). Directs to C1 and C5 (already occupied).
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Regioselectivity Conflict:
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Position 2 (Target): Activated by -NH₂ (ortho) and -OCH₃ (para). Sterically hindered (sandwiched between -NH₂ and -CF₃).
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Position 4: Activated by -NH₂ (para) and -OCH₃ (ortho). Sterically hindered (sandwiched between -OCH₃ and -CF₃).
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Position 6: Activated by -NH₂ (ortho) and -OCH₃ (ortho). Least sterically hindered (sandwiched between -NH₂ and -OCH₃).
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While Position 6 is kinetically favored due to sterics, Position 2 is electronically highly activated (Para to Methoxy). The synthesis strategy relies on controlled chlorination followed by rigorous purification to isolate the desired C2-isomer.
Pathway 1: Direct Electrophilic Chlorination (Primary Route)
This pathway is preferred for its step-efficiency and the commercial availability of the starting material.[3][4]
Reaction Scheme
Figure 1: Direct chlorination pathway using N-Chlorosuccinimide (NCS).
Experimental Protocol
Materials:
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3-Methoxy-5-(trifluoromethyl)aniline (1.0 eq)
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N-Chlorosuccinimide (NCS) (1.05 eq)
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Acetonitrile (ACN) (anhydrous, 10 mL/g of substrate)
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Ethyl Acetate / Hexanes (for purification)[5]
Step-by-Step Methodology:
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Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-methoxy-5-(trifluoromethyl)aniline in anhydrous acetonitrile.
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Chlorination: Cool the solution to 0°C using an ice bath. This low temperature is critical to minimize over-chlorination and improve regioselectivity.
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Addition: Slowly add NCS portion-wise over 30 minutes. The slow addition prevents localized high concentrations of the chlorinating agent.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor the reaction progress via TLC or HPLC.
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Note: If the reaction stalls, heat gently to 40°C, but avoid reflux to prevent polychlorination.
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-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[5]
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Purification (Critical): The crude residue will contain a mixture of isomers (2-Cl, 4-Cl, 6-Cl).
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Perform Flash Column Chromatography using a Silica Gel stationary phase.
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Eluent Gradient: Start with 100% Hexanes and gradually increase polarity to 10-20% Ethyl Acetate.
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Identification: The 2-chloro isomer (target) often elutes differently due to the "ortho-effect" and internal hydrogen bonding potential between the amine and the chlorine/methoxy groups. Verify fractions using ¹H-NMR.
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Analytical Validation
| Parameter | Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure. |
| ¹H NMR (DMSO-d₆) | δ ~3.80 (s, 3H, -OCH₃) | Methoxy singlet. |
| δ ~5.80 (s, 2H, -NH₂) | Broad singlet, exchangeable with D₂O. | |
| δ ~6.50 - 7.00 (m, 2H, Ar-H) | Aromatic protons at C4 and C6 (coupling constants will confirm position). | |
| MS (ESI) | [M+H]⁺ = 226.0/228.0 | Characteristic 3:1 chlorine isotope pattern. |
Pathway 2: The "Benzoic Acid" Route (High Precision)
For applications requiring absolute structural certainty without isomer separation challenges, a de novo construction from a benzoic acid precursor is recommended. This route utilizes the Curtius Rearrangement to install the amine with perfect regiocontrol.
Reaction Workflow
Figure 2: Step-wise construction via Curtius Rearrangement.
Mechanism Insight:
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Nitration: The methoxy group directs the incoming nitro group para to itself (Position 2). This is the only position activated by the methoxy group that is not sterically blocked by the trifluoromethyl group to the same extent as the ortho positions.
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Sandmeyer: Converts the nitro group to a chloro group, fixing the halogen position.
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Curtius: Converts the carboxylic acid directly to an amine (with retention of stereochemistry/position), ensuring the final amine is exactly where the acid was.
Safety & Handling Protocols
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Fluorinated Anilines: Highly toxic if inhaled or absorbed through the skin. May cause methemoglobinemia. All operations must be conducted in a functioning fume hood.
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NCS (N-Chlorosuccinimide): Irritant and moisture sensitive. Store in a desiccator.
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Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers from the workup may contain succinimide and should be treated accordingly.
References
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GuideChem . 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline Properties and Suppliers. Retrieved from
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Sigma-Aldrich . 3-Methoxy-5-(trifluoromethyl)aniline Product Page. CAS No. 1373920-70-7. Retrieved from
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Google Patents . Preparation of substituted trifluoromethyl anilines. Patent EP0013474B1. Retrieved from
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Organic Syntheses . General procedures for the chlorination of anilines using NCS. Org. Synth. Coll. Vol. 10, p. 323. Retrieved from
Sources
- 1. Поиск российских и иностранных патентов по номеру, фамилии и ключевым словам [i.moscow]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 4. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
